FFN200 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H14Cl2N2O2 |

|---|---|

Poids moléculaire |

277.14 g/mol |

Nom IUPAC |

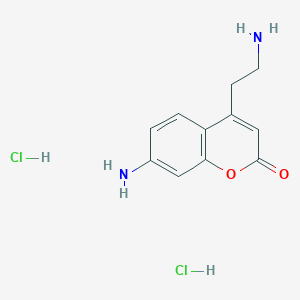

7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride |

InChI |

InChI=1S/C11H12N2O2.2ClH/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10;;/h1-2,5-6H,3-4,12-13H2;2*1H |

Clé InChI |

YNQXRSNAOWBGLD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1N)OC(=O)C=C2CCN.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

FFN200 Dihydrochloride: A Technical Guide for Neurotransmitter Vesicle Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of FFN200 dihydrochloride (B599025), a fluorescent false neurotransmitter, detailing its chemical structure, physicochemical properties, and its application in visualizing vesicular monoamine transport and exocytosis. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development, offering detailed experimental protocols and a mechanistic understanding of FFN200's function.

Core Properties of FFN200 Dihydrochloride

This compound is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its unique properties allow for the labeling and tracking of monoamine-containing synaptic vesicles in real-time within neuronal cell cultures and brain tissue.[1][2]

Chemical Structure and Physicochemical Data

The chemical and physical properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₂·2HCl | [1][2] |

| Molecular Weight | 277.15 g/mol | [1][2][4] |

| CAS Number | 2080306-27-8 | [1][2] |

| Appearance | Pale yellow solid | [5] |

| Solubility | Soluble to 100 mM in water and DMSO | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage | Store at -20°C | [1][2] |

| Excitation Maximum (λex) | 352 nm | [1][2][6] |

| Emission Maximum (λem) | 451 nm | [1][2][6] |

| SMILES | NC1=CC(OC(C=C2CCN)=O)=C2C=C1.Cl.Cl | [2] |

| InChI Key | YNQXRSNAOWBGLD-UHFFFAOYSA-N | [2] |

Mechanism of Action: VMAT2-Mediated Vesicular Sequestration

FFN200 is designed as a fluorescent analog of endogenous monoamine neurotransmitters like dopamine (B1211576). Its primary mechanism of action involves its selective recognition and transport by VMAT2, a protein responsible for packaging monoamines into synaptic vesicles. This process is driven by a proton gradient across the vesicular membrane.

The signaling and transport pathway of FFN200 can be visualized as follows:

Upon entering the neuron, FFN200 is recognized as a substrate by VMAT2 located on the membrane of synaptic vesicles. The V-ATPase proton pump actively transports protons into the vesicle, creating an electrochemical gradient. VMAT2 then utilizes this gradient to transport FFN200 from the cytosol into the vesicle in exchange for protons. Once inside the acidic environment of the vesicle, FFN200 fluoresces, allowing for the visualization of these vesicles.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature, particularly the work by Pereira et al. (2015) which introduced FFN200.

Preparation of FFN200 Stock Solutions

-

Dissolution: Dissolve this compound in either sterile water or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-100 mM.[1][2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][2]

Labeling of Neuronal Cultures with FFN200

This protocol is suitable for primary neuronal cultures or neuronal cell lines.

-

Cell Culture: Plate neurons on poly-D-lysine coated coverslips or dishes and maintain in appropriate culture medium. Experiments are typically performed on mature neurons (e.g., DIV 12-17).

-

Loading Solution Preparation: Dilute the FFN200 stock solution in a suitable imaging buffer (e.g., Tyrode's solution) to a final working concentration of 1-10 µM.

-

Incubation: Replace the culture medium with the FFN200-containing loading solution. Incubate the cells for 15-30 minutes at 37°C.

-

Washing: After incubation, wash the cells three times with fresh imaging buffer to remove extracellular FFN200.

-

Imaging: The cells are now ready for live-cell imaging. FFN200-loaded vesicles will appear as fluorescent puncta.

Imaging of FFN200 Exocytosis

This protocol allows for the visualization of neurotransmitter release by stimulating the labeled neurons.

-

Baseline Imaging: Acquire baseline images of the FFN200-loaded neurons to establish the initial fluorescence intensity of the vesicles.

-

Stimulation: Induce neuronal firing and subsequent exocytosis using electrical field stimulation (e.g., 10-20 Hz for 30-60 seconds) or chemical stimulation with a high potassium solution (e.g., 50-90 mM KCl).

-

Post-Stimulation Imaging: Acquire images immediately after stimulation. A decrease in the fluorescence intensity of individual puncta indicates the release of FFN200 from the vesicles.

-

Data Analysis: Quantify the change in fluorescence intensity before and after stimulation to measure the extent of exocytosis.

Experimental Workflow and Visualization

The general workflow for an experiment utilizing FFN200 for imaging vesicular exocytosis is depicted below.

Conclusion

This compound is a powerful tool for the selective visualization of monoaminergic vesicles and their dynamics. Its utility in tracing exocytosis in both cell culture and brain tissue provides a valuable method for studying the spatial and temporal aspects of neurotransmission.[1][2] The detailed properties and protocols provided in this guide are intended to facilitate the successful application of FFN200 in a variety of research settings, ultimately contributing to a deeper understanding of neuronal function and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METABRIC: Data from Pereira et al (2016), The somatic mutation profiles of 2433 breast cancers refine their genomic and transcriptomic landscapes. Nat Comms 7. - EGA European Genome-Phenome Archive [ega-archive.org]

- 5. Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vesicular Uptake of FFN200 Dihydrochloride by VMAT2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism by which the fluorescent false neurotransmitter, FFN200 dihydrochloride (B599025), is taken up by the vesicular monoamine transporter 2 (VMAT2). It is intended to serve as a technical resource, offering detailed information on the transport mechanism, quantitative data, experimental protocols, and visual representations of the key processes involved.

Core Mechanism of VMAT2 and FFN200 Uptake

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons, responsible for packaging neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) from the cytoplasm into synaptic vesicles. This process is essential for neurotransmission and protects neurons from the potentially toxic effects of cytosolic monoamines. VMAT2 functions as an antiporter, utilizing a proton gradient established by a vesicular H+-ATPase to drive the uptake of monoamines. For each molecule of monoamine transported into the vesicle, two protons are expelled.

FFN200 is a fluorescent analog of monoamines that acts as a substrate for VMAT2.[1][2] Its uptake into synaptic vesicles allows for the visualization and tracking of monoamine storage and release. The mechanism of FFN200 uptake mirrors that of endogenous monoamines, involving a series of conformational changes in the VMAT2 protein.

The transport cycle can be summarized as follows:

-

Protonation and Outward-Facing Conformation: The cycle begins with VMAT2 in a lumen-facing (outward-open) conformation, where it binds two protons from the acidic interior of the synaptic vesicle.

-

Conformational Switch to Inward-Facing: The binding of protons induces a conformational change in VMAT2, causing it to transition to a cytoplasm-facing (inward-open) state.[3]

-

FFN200 Binding and Proton Release: In the inward-facing conformation, VMAT2 releases the two protons into the cytoplasm and exposes a high-affinity binding site for monoamines, including FFN200. FFN200 then binds to this site.

-

Occluded State: The binding of FFN200 triggers another conformational change, leading to an occluded state where the substrate is enclosed within the transporter and inaccessible to either the cytoplasm or the vesicle lumen.

-

Conformational Switch to Outward-Facing and FFN200 Release: A final conformational change reorients the binding site to face the vesicle lumen, leading to the release of FFN200 into the synaptic vesicle. The transporter is then ready to bind two more protons and restart the cycle.

Recent cryo-electron microscopy (cryo-EM) studies of VMAT2 in complex with substrates like dopamine and inhibitors such as tetrabenazine (B1681281) have provided significant insights into the structural basis of this transport mechanism.[4][5] Although a structure with FFN200 is not yet available, the dopamine-bound structure reveals a substrate-binding pocket located within the transmembrane domains. It is highly probable that FFN200 binds to this same pocket, interacting with key residues that facilitate its translocation across the vesicular membrane.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of FFN200 and other relevant ligands with VMAT2.

| Substrate/Inhibitor | Parameter | Value | Cell Line/System | Reference |

| FFN200 | K_m | 13.7 ± 2.7 µM | VMAT2-transfected HEK cells | [1] |

| FFN206 | Apparent K_m | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [6][7] |

| Dopamine | K_m | ~0.82 - 0.95 µM | Membrane preparations from VMAT2-HEK cells | [6] |

| Tetrabenazine (TBZ) | IC_50 | 20.4 ± 4.1 nM | VMAT2-transfected HEK293T cells (using FFN206) | [8][9] |

| Tetrabenazine (TBZ) | IC_50 | 320 ± 10 nM | VMAT2-transfected HEK cells (using FFN206) | [6] |

| Reserpine | IC_50 | 19 ± 1 nM | VMAT2-transfected HEK cells (using FFN206) | [6] |

| Dihydrotetrabenazine (dTBZ) | IC_50 | 17 ± 1 nM | VMAT2-transfected HEK cells (using FFN206) | [6] |

Note: FFN206 is a closely related fluorescent false neurotransmitter often used in VMAT2 assays.

Experimental Protocols

Cell-Based FFN200 Uptake Assay in VMAT2-Transfected HEK293 Cells

This protocol describes a method to measure the uptake of FFN200 into VMAT2-expressing vesicles within intact cells.

Materials:

-

HEK293 cells stably transfected with human VMAT2 (VMAT2-HEK293).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

-

Phosphate-buffered saline (PBS).

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

FFN200 dihydrochloride stock solution (e.g., 10 mM in DMSO).

-

Tetrabenazine (TBZ) stock solution (e.g., 10 mM in DMSO) as a VMAT2 inhibitor for control experiments.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed VMAT2-HEK293 cells into a 96-well black, clear-bottom microplate at a density that allows them to reach approximately 90% confluency on the day of the assay. Incubate at 37°C in a 5% CO2 incubator overnight.

-

Compound Preparation: Prepare serial dilutions of FFN200 in KRH buffer to achieve final concentrations ranging from 0.1 to 100 µM. Prepare a solution of TBZ in KRH buffer (e.g., 10 µM final concentration) for non-specific uptake control wells.

-

Assay Initiation:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of KRH buffer.

-

For inhibitor control wells, add 50 µL of the TBZ solution and incubate for 30 minutes at 37°C. For other wells, add 50 µL of KRH buffer.

-

Add 50 µL of the diluted FFN200 solutions to the respective wells to initiate the uptake.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Termination of Uptake:

-

Aspirate the FFN200-containing buffer from the wells.

-

Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular FFN200.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for FFN200 (e.g., Ex: ~352 nm, Em: ~451 nm).[1]

-

-

Data Analysis:

-

Subtract the fluorescence values of the TBZ-treated wells (non-specific uptake) from the values of the untreated wells to determine the specific VMAT2-mediated uptake.

-

Plot the specific uptake as a function of FFN200 concentration to determine the K_m.

-

Visualizations

VMAT2 Transport Cycle of FFN200

Caption: The alternating access mechanism of FFN200 uptake by VMAT2.

Experimental Workflow for FFN200 Uptake Assay

Caption: A stepwise workflow for a cell-based FFN200 uptake assay.

Logical Relationship of VMAT2 Function and Inhibition

Caption: The central role of VMAT2 in monoamine uptake and its inhibition.

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 4. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into substrate transport and drug inhibition of the human vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

FFN200 Dihydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

FFN200 dihydrochloride (B599025) is a powerful tool in neuroscience research, functioning as a fluorescent false neurotransmitter (FFN) that enables the visualization and study of monoamine, particularly dopamine (B1211576), neurotransmission at the level of individual synapses.[1][2][3] This guide provides an in-depth overview of its properties, mechanism of action, experimental applications, and the data it can generate.

Core Properties and Mechanism of Action

FFN200 is a fluorescent molecule designed as a substrate for the vesicular monoamine transporter 2 (VMAT2), the primary transporter responsible for packaging monoamines like dopamine into synaptic vesicles within the central nervous system.[1][4] By mimicking endogenous monoamines, FFN200 is taken up into the cytoplasm of monoaminergic neurons and subsequently sequestered into synaptic vesicles by VMAT2.[1][5] This accumulation within vesicles allows for the selective labeling of these structures.[1][6]

Upon neuronal stimulation, these FFN200-loaded vesicles undergo exocytosis, releasing their contents, including FFN200, into the synaptic cleft.[3][6] The resulting decrease in fluorescence intensity at individual presynaptic boutons, a process known as destaining, can be monitored using fluorescence microscopy to study the dynamics of neurotransmitter release.[1]

A key feature of FFN200 is its ability to reveal functional heterogeneity among dopamine vesicle clusters.[1] Studies have shown that only a small fraction of dopamine boutons that show calcium influx actually engage in exocytosis, indicating the presence of "functionally silent" vesicle clusters.[1][3]

Quantitative Data

The following tables summarize the key quantitative properties of FFN200 dihydrochloride.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | 277.15 g/mol | |

| Formula | C₁₁H₁₂N₂O₂.2HCl | |

| Excitation Maximum | 352 nm | [1][6][7] |

| Emission Maximum | 451 nm | [1][6][7] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in water and DMSO |

Table 2: Biological Parameters

| Parameter | Value | Reference |

| VMAT2 Michaelis-Menten Constant (Kₘ) | 13.7 ± 2.7 µM | [1] |

| Colocalization with TH-GFP in Striatum | 84.6 ± 2.6% | [1] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of FFN200 action and a typical experimental workflow for its use.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing FFN200.

FFN200 Loading and Imaging in Brain Slices

This protocol is adapted from studies investigating dopamine release in the striatum.[1]

-

Slice Preparation:

-

Anesthetize a mouse (e.g., TH-GFP mouse for dopamine neuron identification) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare coronal or sagittal striatal slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 30 minutes before use.

-

-

FFN200 Loading:

-

Incubate the brain slices in a solution of 10 µM FFN200 in oxygenated aCSF for 30 minutes at 32°C.[1]

-

-

Washing:

-

Transfer the slices to an FFN200-free aCSF solution for at least 45 minutes to wash out extracellular and non-specifically bound FFN200.

-

-

Imaging:

-

Place the slice in a recording chamber on a fluorescence microscope stage, continuously perfused with oxygenated aCSF.

-

Identify dopaminergic axons and terminals (puncta). If using TH-GFP mice, colocalization of FFN200 fluorescence with GFP can confirm specificity.[1]

-

Acquire baseline fluorescence images using an appropriate filter set for FFN200 (Excitation: ~352 nm, Emission: ~451 nm).

-

-

Stimulation and Destaining:

-

Position a stimulating electrode near the imaged axons.

-

Deliver electrical stimulation (e.g., 200 pulses at 20 Hz) to evoke action potentials and subsequent exocytosis.[8]

-

Acquire a time-lapse series of images before, during, and after stimulation to monitor the decrease in FFN200 fluorescence (destaining) at individual puncta.

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual FFN200 puncta over time.

-

Quantify the percentage of destaining puncta and the kinetics of destaining (e.g., half-life of release) for each responding punctum.

-

FFN200 in Neuronal Cultures

FFN200 is also effective for labeling dopaminergic neurons in primary cultures.[1][5]

-

Cell Culture:

-

Prepare primary midbrain neuronal cultures from embryonic mice.

-

Plate the dissociated neurons on coated coverslips and maintain in appropriate culture media.

-

-

FFN200 Labeling:

-

After a suitable time in culture, incubate the neurons with FFN200 in the culture medium.

-

-

Imaging and Stimulation:

-

Immunocytochemistry:

-

Following imaging, the cultured neurons can be fixed and processed for immunocytochemistry to confirm the identity of FFN200-labeled cells (e.g., by staining for tyrosine hydroxylase (TH)).[1]

-

Applications in Neuroscience Research

-

Studying Synaptic Vesicle Release Dynamics: FFN200 allows for the direct visualization of monoamine release from individual presynaptic terminals, providing insights into the probability of release and the kinetics of exocytosis.[2]

-

Investigating Presynaptic Plasticity: The frequency-dependent nature of FFN200 destaining can be used to study short-term presynaptic plasticity.[2][9]

-

Identifying Functionally Silent Synapses: FFN200 has been instrumental in demonstrating that a significant portion of dopamine terminals are functionally silent, opening new avenues for understanding neuromodulation and disease states like Parkinson's and schizophrenia.[1]

-

Drug Screening and Development: FFN200 can be used as a tool to screen for drugs that modulate VMAT2 function or dopamine release.

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. worldscientific.com [worldscientific.com]

- 6. FFN 200 dihydrochloride | Fluorescent Transporter Probes | Bio-Techne [bio-techne.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A fluorescent nanosensor paint detects dopamine release at axonal varicosities with high spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

FFN200 Dihydrochloride: A Technical Guide to its Selective Targeting of Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) designed as a specific optical tracer for monoaminergic, particularly dopaminergic, neurons.[1][2][3] Its unique properties allow for the visualization and study of vesicular monoamine transport and exocytosis at the level of individual synaptic boutons, providing unprecedented spatial resolution in both cell culture and acute brain slice preparations.[1][2] This technical guide provides an in-depth overview of FFN200's selectivity for dopaminergic neurons, its mechanism of action, quantitative parameters, and detailed experimental protocols for its application.

Mechanism of Action and Selectivity

FFN200 is a substrate for the vesicular monoamine transporter 2 (VMAT2), the primary transporter responsible for loading monoamines like dopamine (B1211576) into synaptic vesicles within the central nervous system.[1][4] The activity-dependent destaining of FFN200 from labeled structures is entirely dependent on VMAT2 function, confirming its role as a selective tracer for monoamine exocytosis.[1]

A key feature of FFN200's selectivity for dopaminergic neurons is its mode of entry into the neuron. Unlike dopamine and some other fluorescent tracers like FFN102, FFN200 uptake into dopaminergic neurons is not dependent on the dopamine transporter (DAT).[5][6] Studies have shown no significant difference in FFN200 accumulation in the striatum of DAT knockout mice compared to wildtype littermates.[1] Furthermore, pharmacological inhibition of DAT with nomifensine (B1679830) does not affect FFN200 accumulation.[1] This suggests a Na+-independent, cell-specific loading mechanism or the presence of a cytosolic factor that retains FFN200 specifically within dopaminergic cells.[1]

Once inside the dopaminergic neuron, FFN200 is actively transported into synaptic vesicles by VMAT2. Electrical stimulation that triggers action potentials and subsequent Ca2+ influx leads to the exocytosis of these FFN200-loaded vesicles, resulting in a measurable decrease in fluorescence (destaining) at individual boutons.[1] This process mirrors the release of endogenous dopamine.[1]

Quantitative Data

The following table summarizes the key quantitative parameters reported for FFN200 and related compounds used in its characterization.

| Parameter | Value | Target | System | Reference |

| Km (FFN200) | 13.7 ± 2.7 μM | VMAT2 | VMAT2-transfected HEK cells | [1] |

| IC50 (Tetrabenazine) | 73.09 nM | VMAT2 | HEK+VMAT2 cells | [7] |

| IC50 (Reserpine) | 30.41 nM | VMAT2 | HEK+VMAT2 cells | [7] |

Experimental Protocols

Detailed methodologies for the use of FFN200 in studying dopaminergic neurons are provided below.

FFN200 Loading in Acute Brain Slices

-

Slice Preparation: Prepare coronal brain slices (e.g., 300 µm thick) from the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Incubation: Incubate slices in a holding chamber with oxygenated aCSF at 32°C for 30 minutes to allow for recovery.

-

FFN200 Loading: Transfer slices to a loading solution containing FFN200 (e.g., 10 µM in aCSF) and incubate for a specific duration (e.g., 30 minutes) at 32°C, continuously bubbled with 95% O2 / 5% CO2.

-

Washout: After loading, transfer the slices to a washout chamber with fresh, oxygenated aCSF for at least 45 minutes to remove excess FFN200 and improve the signal-to-noise ratio.

Imaging Electrically-Evoked FFN200 Release

-

Microscopy Setup: Place the FFN200-loaded brain slice in a recording chamber on the stage of a two-photon or confocal microscope. Perfuse the slice with oxygenated aCSF at a constant rate.

-

Stimulation: Use a bipolar stimulating electrode placed in the vicinity of the axonal projections of interest.

-

Image Acquisition: Acquire baseline fluorescence images of FFN200-labeled puncta.

-

Evoked Release: Deliver electrical stimulation trains (e.g., 15 Hz for a set number of pulses) to evoke FFN200 release.

-

Data Analysis: Measure the change in fluorescence intensity of individual puncta over time to quantify the rate and extent of destaining. The fluorescence excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively.[1][5]

VMAT2 Inhibition Assay in HEK Cells

-

Cell Culture: Culture HEK293 cells stably transfected with VMAT2 (HEK+VMAT2).

-

Compound Treatment: Treat the HEK+VMAT2 cells with varying concentrations of VMAT2 inhibitors (e.g., tetrabenazine, reserpine) for a predetermined time.

-

FFN200 Application: Add FFN200 to the cell culture medium.

-

Fluorescence Measurement: Measure the intracellular fluorescence of FFN200 using a fluorescence plate reader or microscope.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the FFN200 fluorescence as a function of the inhibitor concentration.

Visualizations

Signaling Pathway of FFN200 in Dopaminergic Neurons```dot

Caption: Workflow for FFN200 release imaging in brain slices.

Logical Relationship of FFN200 Selectivity```dot

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Dopamine Exocytosis with FFN200: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FFN200, a fluorescent false neurotransmitter, and its application in the study of dopamine (B1211576) exocytosis. FFN200 serves as a powerful tool for visualizing and quantifying the release of dopamine from individual presynaptic terminals, offering high spatial and temporal resolution. This document details the mechanism of action of FFN200, presents key quantitative data in a structured format, outlines experimental protocols for its use, and provides visual representations of its underlying principles and workflows.

Introduction to FFN200

FFN200 is a fluorescent analog of dopamine designed to act as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release.[3][4] Due to its selective uptake by VMAT2, FFN200 accumulates in the synaptic vesicles of dopaminergic neurons.[1][5] Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including FFN200, into the synaptic cleft in a process known as exocytosis.[1][4] The resulting decrease in fluorescence intensity at individual presynaptic boutons, termed "destaining," can be monitored using fluorescence microscopy to study the dynamics of dopamine release.[1][6]

FFN200 is the first fluorescent false neurotransmitter that effectively labels dopaminergic neurons in both cell culture and acute brain slices.[1][5] Unlike some of its predecessors, FFN200's fluorescence is pH-independent, which allows for more accurate monitoring of release kinetics.[1][7] Furthermore, its loading into dopaminergic neurons is not dependent on the dopamine transporter (DAT), offering a distinct advantage for certain experimental paradigms.[8][9]

Mechanism of Action and Signaling Pathway

The utility of FFN200 in studying dopamine exocytosis is rooted in its specific interaction with the machinery of dopaminergic neurotransmission. The following diagram illustrates the key steps involved in FFN200 uptake, packaging, and release.

Caption: FFN200 uptake, vesicular packaging, and release pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of FFN200, providing a basis for experimental design and data interpretation.

Table 1: Photophysical and Pharmacological Properties of FFN200

| Property | Value | Reference |

| Excitation Maximum | 352 nm | [1][8] |

| Emission Maximum | 451 nm | [1][8] |

| VMAT2 Km | 13.7 ± 2.7 μM | [1] |

| LogD | -1.3 | [10] |

Table 2: FFN200 Release Dynamics in Striatal Slices

| Parameter | Value | Conditions | Reference |

| Percentage of Destaining Puncta | 17.2 ± 2.0% | 15 Hz stimulation | [1][6] |

| t1/2 of Destaining | 25.7 ± 2.5 s | 15 Hz stimulation | [6] |

| Pulses to reach t1/2 | 5 | 0.1 Hz stimulation | [1][11] |

| 41 | 1 Hz stimulation | [1][11] | |

| 135 | 4 Hz stimulation | [1][11] | |

| 318 | 15 Hz stimulation | [1][11] | |

| Releasable Vesicle Pool Exocytosis | ~17% | Single stimulus pulse | [1][11] |

Experimental Protocols

This section provides a general methodology for using FFN200 to study dopamine exocytosis in acute brain slices. Specific parameters may require optimization depending on the experimental setup and biological preparation.

Preparation of Acute Brain Slices

-

Anesthetize and decapitate the animal (e.g., mouse).

-

Rapidly extract the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[12]

-

Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) using a vibratome.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before proceeding.

FFN200 Loading

-

Incubate the brain slices in ACSF containing FFN200 (e.g., 10 µM) for a specified duration (e.g., 30 minutes).[3]

-

After incubation, transfer the slices to FFN200-free ACSF for a washout period (e.g., 25-45 minutes) to reduce background fluorescence.[11]

Imaging and Stimulation

-

Mount the slice in a recording chamber on the stage of a fluorescence microscope (e.g., two-photon or confocal).

-

Continuously perfuse the slice with oxygenated ACSF.

-

Identify FFN200-labeled puncta, which represent individual dopaminergic boutons.

-

Acquire baseline fluorescence images.

-

Evoke dopamine release using electrical stimulation via a bipolar electrode placed in the slice or by applying high potassium ACSF.[1][9] Stimulation parameters (frequency, duration, intensity) should be optimized for the specific experiment.[11]

-

Record time-lapse images during and after stimulation to monitor the decrease in fluorescence intensity (destaining) from individual puncta.[1]

Data Analysis

-

Identify and track individual FFN200 puncta over the time-lapse series.

-

Measure the fluorescence intensity of each punctum at each time point.

-

Correct for photobleaching using data from unstimulated control regions.

-

Normalize the fluorescence intensity to the baseline before stimulation.

-

Analyze the destaining kinetics to determine parameters such as the percentage of responding puncta, the rate of release (t1/2), and the total amount of release.

Experimental Workflow and Logic

The following diagram outlines the logical flow of an experiment using FFN200 to investigate dopamine exocytosis.

Caption: General experimental workflow for studying dopamine exocytosis with FFN200.

Advantages and Limitations

Advantages:

-

High Selectivity: FFN200 is a selective substrate for VMAT2, allowing for targeted labeling of monoaminergic, particularly dopaminergic, vesicles.[1][13]

-

Versatility: It is effective in both neuronal cell cultures and acute brain slices.[1][2]

-

DAT-Independence: FFN200 loading does not rely on the dopamine transporter, which can be advantageous in studies where DAT function is manipulated.[8][9]

-

pH-Insensitive Fluorescence: Its fluorescence is stable across different pH environments, providing a more direct measure of neurotransmitter release compared to pH-sensitive probes.[1][7]

-

High Resolution: Enables the study of exocytosis from individual presynaptic terminals.[1][3]

Limitations:

-

Indirect Measurement: FFN200 measures the release of a fluorescent analog, not endogenous dopamine itself.

-

Potential for Non-Specific Staining: While highly selective, some background fluorescence may be present.[1]

-

"Silent" Boutons: Studies using FFN200 have revealed a significant population of dopamine boutons that do not release the probe upon stimulation, the full implications of which are still under investigation.[1][4]

Conclusion

FFN200 has emerged as a critical tool for elucidating the complex mechanisms of dopamine neurotransmission. Its ability to selectively label and report the exocytosis from individual dopaminergic terminals provides an unprecedented level of detail into the spatial and temporal dynamics of dopamine release. By understanding the principles of FFN200 and employing the standardized protocols outlined in this guide, researchers can effectively leverage this technology to advance our understanding of dopamine signaling in both health and disease, and to facilitate the development of novel therapeutics targeting the dopaminergic system.

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine Release at Individual Presynaptic Terminals Visualized with FFNs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-techne.com [bio-techne.com]

Visualizing Synaptic Vesicle Dynamics: An In-depth Technical Guide to FFN200 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent False Neurotransmitter 200 (FFN200) is a powerful molecular probe designed for the selective visualization of monoamine exocytosis in both neuronal cell cultures and brain tissue.[1][2] As a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), FFN200 enables high-resolution optical tracking of synaptic vesicle loading and release at individual boutons, providing unprecedented insights into the spatial dynamics and heterogeneity of dopaminergic neurotransmission.[1][3] This technical guide provides a comprehensive overview of FFN200's properties, detailed experimental protocols for its application, and a summary of key quantitative data to facilitate its use in neuroscience research and drug development.

Core Properties of FFN200 Dihydrochloride (B599025)

FFN200 is a hydrophilic compound that selectively accumulates in monoaminergic neurons.[1] Its mechanism of action relies on its recognition and transport by VMAT2 into synaptic vesicles.[1][4] Unlike some other fluorescent false neurotransmitters, FFN200 loading into dopaminergic neurons is independent of the dopamine (B1211576) transporter (DAT), allowing for its use in a wider range of experimental contexts, including in DAT knockout models.[1][5] The fluorescence of FFN200 is not dependent on pH, which makes it a reliable reporter of neurotransmitter release kinetics without the confounding effects of pH changes that occur during exocytosis.[1]

| Property | Value | Reference |

| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride | |

| Molecular Weight | 277.15 g/mol | |

| Excitation Maximum | 352 nm | [1][6] |

| Emission Maximum | 451 nm | [1][6] |

| VMAT2 Km | 13.7 ± 2.7 µM | [1] |

| logD (pH 7.4) | -1.29 | [1] |

Signaling Pathway and Experimental Workflow

The utility of FFN200 lies in its ability to trace the entire lifecycle of a neurotransmitter within the presynaptic terminal, from vesicular uptake to exocytotic release.

The experimental workflow for visualizing synaptic vesicle release with FFN200 typically involves loading the probe into brain slices or cultured neurons, followed by a washout period, and then stimulation to induce exocytosis while imaging the corresponding decrease in fluorescence (destaining).

Detailed Experimental Protocols

Brain Slice Preparation and FFN200 Loading

-

Slice Preparation : Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal striatum) from mice. Slices should be prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery : Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

FFN200 Loading : Incubate the slices in aCSF containing 10-15 µM FFN200 dihydrochloride for 45 minutes at 32°C.[1]

-

Washout : Transfer the slices to fresh, oxygenated aCSF and wash for 25-45 minutes to reduce background fluorescence.[1] A 45-minute wash time is often optimal for signal selectivity.[1]

Live-Cell Imaging in Neuronal Cultures

-

Cell Culture : Plate primary midbrain dopamine neurons on coverslips.

-

FFN200 Loading : Incubate the cultured neurons with FFN200 in the imaging medium.

-

Imaging : After a brief wash, mount the coverslips in an imaging chamber for live-cell imaging.

Stimulation and Imaging

-

Imaging Setup : Use a two-photon or confocal microscope for imaging. FFN200 can be excited using a wavelength of approximately 770 nm with two-photon microscopy.[1]

-

Baseline Imaging : Acquire baseline images of FFN200-loaded puncta before stimulation.

-

Electrical Stimulation : For brain slices, place a bipolar stimulating electrode near the region of interest. Deliver trains of stimuli at desired frequencies (e.g., 0.1 Hz, 1 Hz, 4 Hz, 15 Hz).[1][7]

-

Chemical Stimulation : Alternatively, induce release by perfusing the chamber with a high-potassium aCSF solution (e.g., 40 mM KCl).[1]

-

Time-Lapse Imaging : Acquire images at regular intervals (e.g., every 1-5 seconds) during and after stimulation to monitor the decrease in fluorescence intensity of individual puncta.[1]

Quantitative Data Summary

FFN200 has been instrumental in quantifying various aspects of synaptic vesicle release in dopaminergic neurons.

| Parameter | Condition | Value | Reference |

| Density of FFN200 Puncta in Striatum | - | 0.126 ± 0.009 puncta µm⁻³ | [1][8] |

| Percentage of Destaining Puncta | 15 Hz stimulation | 17.2 ± 2.0% | [1][8] |

| Destaining Half-Life (t1/2) | 10 Hz stimulation | ~25 s | [1] |

| 1 Hz stimulation | ~130 s | [1] | |

| 15 Hz stimulation | 25.7 ± 2.5 s | [8] | |

| Number of Pulses to Reach t1/2 of Release | 15 Hz | 318 | [1][7] |

| 4 Hz | 135 | [1][7] | |

| 1 Hz | 41 | [1][7] | |

| 0.1 Hz | 5 | [1][7] | |

| Vesicle Pool Release per Stimulus | Single pulse at 0.1 Hz | ~17% of the releasable pool | [1][7] |

| Colocalization with Synaptophysin | Cultured dopaminergic neurons | 86 ± 6% | [1] |

FFN200 in the Context of Other Probes

A key advantage of FFN200 is its ability to label both active and functionally silent vesicle clusters, a feature that distinguishes it from activity-dependent dyes like FM1-43.[1][2] This has enabled the direct quantification of presynaptically silent synapses in brain tissue.[1]

Conclusion

This compound is a validated and highly effective tool for the optical dissection of monoamine neurotransmission. Its unique properties, particularly its selectivity for VMAT2 and its pH-insensitive fluorescence, allow for robust and quantitative measurements of synaptic vesicle exocytosis from individual presynaptic terminals. The ability of FFN200 to reveal functionally silent synapses has opened new avenues for investigating the complex regulation of neurotransmitter release in both healthy and diseased brains. This guide provides the foundational knowledge and protocols for researchers to effectively integrate FFN200 into their studies of synaptic function and plasticity.

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for FFN200 Dihydrochloride in Acute Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1] This property allows FFN200 to be loaded into the synaptic vesicles of dopaminergic neurons, enabling the visualization and monitoring of dopamine (B1211576) release from individual presynaptic terminals in acute brain slices.[1] Upon neuronal stimulation, FFN200 is co-released with dopamine, leading to a decrease in fluorescence at the presynaptic bouton, which can be quantified using fluorescence microscopy.[1] Its pH-independent fluorescence provides a stable signal for tracking exocytosis.[1] These application notes provide a detailed protocol for the use of FFN200 dihydrochloride in acute brain slices, from slice preparation to imaging and analysis.

Mechanism of Action

FFN200 is actively transported into VMAT2-expressing synaptic vesicles by mimicking endogenous monoamines. The accumulation of FFN200 within these vesicles results in bright fluorescent puncta that colocalize with dopaminergic markers.[1] Neuronal firing triggers the fusion of these vesicles with the presynaptic membrane, causing the release of FFN200 into the synaptic cleft and a corresponding decrease in the fluorescence intensity of the presynaptic terminal. This activity-dependent destaining is a direct measure of vesicular release.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| FFN200 Stock Solution | 1-10 mM in DMSO or water | Tocris Bioscience, MedchemExpress |

| FFN200 Loading Concentration | 10 µM in aCSF | Pereira et al., 2016 |

| Incubation Time | 30 minutes | Pereira et al., 2016 |

| Incubation Temperature | Room Temperature | General Practice |

| Washout Time | 25-45 minutes | Pereira et al., 2016 (Supplementary) |

| Excitation Maximum | 352 nm | Tocris Bioscience |

| Emission Maximum | 451 nm | Tocris Bioscience |

| Slice Thickness | 250 µm | Pereira et al., 2016 |

| Stimulation (Chemical) | 40 mM KCl in aCSF | Pereira et al., 2016 |

| Stimulation (Electrical) | 0.1-15 Hz | Pereira et al., 2016 |

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing acute brain slices and should be optimized for the specific animal model and brain region of interest.

Solutions:

-

Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm/L. Continuously bubble with 95% O2 / 5% CO2 (carbogen).

-

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgCl2. pH 7.4, osmolarity 300-310 mOsm/L. Continuously bubble with carbogen.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated slicing solution.

-

Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.

-

Mount the brain on a vibratome stage and cut 250 µm thick slices in the ice-cold, carbogenated slicing solution.[1]

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

Allow the slices to equilibrate to room temperature in carbogenated aCSF for at least 1 hour before proceeding with FFN200 loading.

II. This compound Loading

Solutions:

-

FFN200 Stock Solution: Prepare a 1 mM or 10 mM stock solution of this compound in sterile DMSO or water. Store at -20°C.

-

FFN200 Loading Solution: Dilute the FFN200 stock solution in carbogenated aCSF to a final concentration of 10 µM. Prepare this solution fresh before each experiment.

Procedure:

-

Transfer individual brain slices to a small incubation chamber or a well of a 24-well plate.

-

Replace the aCSF with the 10 µM FFN200 loading solution.

-

Incubate the slices for 30 minutes at room temperature, protected from light.[1]

-

During incubation, ensure continuous carbogenation of the loading solution if possible, or refresh the solution periodically.

III. Washout and Imaging

Procedure:

-

After incubation, transfer the slices to a recording chamber perfused with carbogenated aCSF at a rate of 1-2 mL/min.

-

Wash the slices for 25-45 minutes to remove excess FFN200 and improve the signal-to-noise ratio. A 45-minute washout is recommended for optimal signal selectivity.

-

Mount the slice in the imaging chamber on the microscope stage.

-

Identify the brain region of interest and locate fluorescent puncta corresponding to FFN200-loaded terminals.

-

Image FFN200 fluorescence using a two-photon microscope or a conventional fluorescence microscope equipped for UV excitation.

-

Excitation: ~352 nm (or a suitable UV laser line for two-photon excitation, e.g., 700-740 nm).

-

Emission: Collect emission around 451 nm.

-

Objective: Use a high numerical aperture water-immersion objective (e.g., 40x or 60x).

-

-

Acquire baseline fluorescence images before stimulation.

-

Induce neurotransmitter release by either electrical stimulation (e.g., using a bipolar electrode placed near the imaged area) or by perfusing the chamber with aCSF containing a high concentration of potassium chloride (e.g., 40 mM KCl).[1]

-

Acquire a time-lapse series of images during and after stimulation to monitor the decrease in FFN200 fluorescence.

Visualizations

Caption: Experimental workflow for this compound application in acute brain slices.

Caption: FFN200 uptake and release pathway in a dopaminergic presynaptic terminal.

References

Application Notes: Live-Cell Imaging of Dopaminergic Neurons with FFN200 Dihydrochloride

Introduction

FFN200 is a fluorescent false neurotransmitter (FFN) designed as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] This property allows FFN200 to selectively label and trace monoamine exocytosis in real-time from individual presynaptic boutons in both neuronal cell cultures and brain tissue.[1][2] Its utility in live-cell imaging provides researchers with a powerful tool to investigate the spatial dynamics and heterogeneity of dopamine (B1211576) release, offering insights into presynaptic function and plasticity.[1][3] FFN200 is particularly valuable for studying dopaminergic neurons, which are central to motor control, reward-seeking behaviors, and various neurological disorders.[1]

Mechanism of Action

FFN200 is cell-permeable and, once inside a dopaminergic neuron, is actively transported from the cytosol into synaptic vesicles by VMAT2.[1][4] The accumulation of FFN200 within these vesicles results in a distinct punctate fluorescence pattern along axons, co-localizing with synaptic vesicle markers like synaptophysin.[1] Upon neuronal stimulation (e.g., via high potassium or electrical pulses), the vesicles fuse with the presynaptic membrane, releasing FFN200 into the synaptic cleft. This exocytosis is observed as a decrease in the fluorescence intensity of the puncta (destaining), which can be monitored over time to quantify neurotransmitter release from individual synaptic sites.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of FFN200 dihydrochloride (B599025) based on studies in cultured neurons and related preparations.

Table 1: Spectroscopic and Kinetic Properties

| Parameter | Value | Source |

| Excitation Maximum | 352 nm | [1] |

| Emission Maximum | 451 nm | [1] |

| VMAT2 Km | 13.7 ± 2.7 µM | [1] |

Table 2: FFN200 Labeling Specificity and Distribution in Cultured Midbrain Dopaminergic Neurons

| Parameter | Value | Source |

| TH-Positive Neurons Accumulating FFN200 | ~70% | [1] |

| FFN200-Positive Cells Immunostained for TH | 100% | [1] |

| TH-Labeled FFN200 Puncta Co-localized with Synaptophysin | 86 ± 6% | [1] |

| FFN200 Signal within VMAT2-Expressing Vesicles | ~30% | [1] |

Table 3: Evoked FFN200 Release Characteristics

| Parameter | Value | Source |

| FFN200-Labeled Vesicle Clusters Releasing Probe (15 Hz stimulation) | ~17% | [1] |

| Release Half-Life (t1/2) at 15 Hz | Reached after ~318 pulses | [5] |

| Release Half-Life (t1/2) at 4 Hz | Reached after ~135 pulses | [5] |

| Release Half-Life (t1/2) at 1 Hz | Reached after ~41 pulses | [5] |

| Release Half-Life (t1/2) at 0.1 Hz | Reached after ~5 pulses | [5] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the mechanism of action of FFN200 and the experimental workflows for its use in live-cell imaging.

Caption: Mechanism of FFN200 uptake via VMAT2 and activity-dependent release.

Caption: General experimental workflow for live-cell imaging with FFN200.

Experimental Protocols

Protocol 1: Preparation and Loading of FFN200 in Cultured Neurons

This protocol details the steps for loading primary midbrain dopaminergic neurons with FFN200.

-

Reagent Preparation:

-

Prepare a stock solution of FFN200 dihydrochloride (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

-

Prepare a working solution by diluting the stock solution in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 10 µM.

-

-

Neuronal Culture Preparation:

-

Culture primary midbrain neurons on glass-bottom dishes suitable for high-resolution microscopy. Ensure cultures are mature enough to have developed axonal processes (e.g., >10 days in vitro).[6]

-

-

FFN200 Loading:

-

Aspirate the culture medium from the neuronal culture dish.

-

Gently wash the cells twice with pre-warmed (37°C) imaging buffer.

-

Add the 10 µM FFN200 working solution to the cells.

-

Incubate for 30 minutes at 37°C and 5% CO₂, protected from light.

-

-

Wash:

-

After incubation, aspirate the FFN200 solution.

-

Wash the cells three times with pre-warmed imaging buffer to remove extracellular FFN200 and reduce background fluorescence.

-

Leave the final wash of imaging buffer on the cells for the imaging experiment. The cells are now ready for live imaging.

-

Protocol 2: Imaging FFN200 Release Evoked by Chemical Stimulation

This protocol describes how to induce and image FFN200 release using high potassium (KCl) depolarization.

-

Imaging Setup:

-

Baseline Imaging:

-

Identify an axonal field with clear, fluorescent puncta.

-

Acquire a series of baseline images (e.g., 1 image every 10-20 seconds for 2-3 minutes) to establish a stable baseline fluorescence intensity before stimulation.

-

-

Chemical Stimulation:

-

Prepare a high potassium stimulation buffer by adding KCl to the imaging buffer to a final concentration of 50-90 mM.[1] Ensure the solution is iso-osmotic.

-

Gently perfuse the high potassium buffer onto the cells while continuously acquiring images. Alternatively, carefully add a concentrated KCl stock to the dish to reach the final desired concentration.[8]

-

-

Post-Stimulation Imaging:

-

Continue acquiring time-lapse images for 5-10 minutes during and after stimulation to monitor the decrease in puncta fluorescence (destaining).

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to define regions of interest (ROIs) around individual puncta.

-

Measure the mean fluorescence intensity of each punctum over time.

-

Normalize the intensity values to the pre-stimulation baseline to quantify the percentage of destaining.[1]

-

Protocol 3: Post-Imaging Immunofluorescence for Neuronal Identification

This protocol is used to confirm that the FFN200-labeled structures are part of dopaminergic axons.

-

Fixation:

-

Immediately after live imaging, remove the imaging buffer and add 4% paraformaldehyde (PFA) in PBS to the cells.

-

Incubate for 15-20 minutes at room temperature.[9]

-

-

Permeabilization and Blocking:

-

Wash the cells three times with PBS.

-

Add a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

-

Wash three times with PBS.

-

Add a blocking buffer (e.g., 5% Normal Goat Serum in PBS) and incubate for 1 hour at room temperature.[10]

-

-

Primary Antibody Staining:

-

Dilute the primary antibody (e.g., rabbit anti-Tyrosine Hydroxylase, TH) in blocking buffer.

-

Aspirate the blocking buffer and add the primary antibody solution to the cells.

-

Incubate overnight at 4°C.[9]

-

-

Secondary Antibody Staining:

-

Wash the cells three times with PBS.

-

Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 594) in blocking buffer.

-

Add the secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount a coverslip using a mounting medium containing DAPI (optional, for nuclear staining).

-

Image the fixed cells using a confocal or epifluorescence microscope, acquiring images in the FFN200 channel and the secondary antibody channel.

-

Analyze the images for co-localization between the original FFN200 puncta and the TH-positive axons.

-

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

- 9. Treatment and staining of iPSC-derived neurons for lysosomal phenotype analysis [protocols.io]

- 10. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

FFN200 Dihydrochloride: Application Notes and Protocols for Studying Dopamine Release Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] This property allows for the specific labeling of monoamine-containing synaptic vesicles, particularly in dopaminergic neurons.[1] Unlike some other FFNs, FFN200's fluorescence is pH-independent, making it an excellent tool for accurately monitoring the kinetics of dopamine (B1211576) release through exocytosis without the confounding effects of pH changes within the vesicle. Its use in both neuronal cell cultures and brain tissue has provided novel insights into dopamine neurotransmission, including the discovery of functionally "silent" dopamine vesicle clusters.[1][3]

FFN200 is taken up into dopaminergic terminals and packaged into synaptic vesicles by VMAT2. Upon electrical or chemical stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including FFN200, into the synaptic cleft. This process, known as destaining, can be visualized and quantified using fluorescence microscopy, providing a direct measure of dopamine release kinetics from individual presynaptic boutons.[4]

Key Properties of FFN200 Dihydrochloride:

| Property | Value | Reference |

| Molecular Weight | 277.15 g/mol | |

| Excitation Maximum | 352 nm | [2] |

| Emission Maximum | 451 nm | [2] |

| VMAT2 Km | 13.7 ± 2.7 µM | |

| Solubility | Soluble in water and DMSO |

Mechanism of Action and Experimental Workflow

FFN200 acts as a cargo for VMAT2, accumulating in synaptic vesicles. Stimulation of the neuron triggers Ca2+-dependent exocytosis, leading to the release of FFN200 and a corresponding decrease in fluorescence at the presynaptic terminal. This "destaining" is the primary readout for release kinetics.

Quantitative Data: FFN200 Release Kinetics

The release of FFN200 from dopaminergic terminals is dependent on the frequency of stimulation. Higher frequencies lead to faster destaining kinetics. The table below summarizes the number of stimulation pulses required to achieve 50% release (t1/2) of FFN200 at various frequencies in dorsal striatum brain slices.

| Stimulation Frequency (Hz) | Pulses to t1/2 of Release |

| 0.1 | 5 |

| 1 | 41 |

| 4 | 135 |

| 15 | 318 |

| Data adapted from Pereira et al., 2016.[4] |

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from mice for subsequent FFN200 loading and imaging.

Materials:

-

Ice-cold artificial cerebrospinal fluid (aCSF)

-

Sucrose-based cutting solution

-

Vibratome

-

Recovery chamber

aCSF Composition (in mM):

-

125 NaCl

-

2.5 KCl

-

26 NaHCO3

-

2.4 CaCl2

-

1.3 MgSO4

-

0.3 KH2PO4

-

10 Glucose

-

5 HEPES

-

pH 7.3-7.4, 290-295 mOsm

Procedure:

-

Anesthetize the mouse according to approved institutional animal care and use committee protocols.

-

Perfuse the mouse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.

-

Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) of the desired brain region (e.g., striatum).

-

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

-

After recovery, maintain the slices at room temperature in oxygenated aCSF until use.

Protocol 2: FFN200 Loading and Imaging of Dopamine Release

This protocol details the procedure for loading acute brain slices with FFN200 and imaging its release upon stimulation.

Materials:

-

This compound

-

Acute brain slices in aCSF

-

Microscope with fluorescence imaging capabilities (e.g., two-photon or confocal)

-

Bipolar stimulating electrode

-

Perfusion system

Procedure:

FFN200 Loading:

-

Prepare a stock solution of this compound in water or DMSO.

-

Dilute the stock solution in aCSF to a final concentration of 10 µM.

-

Incubate the brain slices in the FFN200-containing aCSF for 30 minutes at room temperature.

-

After incubation, transfer the slices to the recording chamber and perfuse with fresh, oxygenated aCSF for at least 45 minutes to wash out excess FFN200.[4]

Imaging of FFN200 Destaining:

-

Place the slice in the recording chamber of the microscope and continuously perfuse with oxygenated aCSF.

-

Locate the region of interest (e.g., dorsal striatum) and identify FFN200-labeled puncta, which represent dopaminergic terminals.

-

Acquire a baseline time-lapse series of fluorescence images (e.g., one frame every 10-11 seconds).[4] FFN200 is excited at approximately 352 nm and its emission is collected around 451 nm.[2]

-

Position a bipolar stimulating electrode near the imaged area.

-

Apply electrical stimulation at the desired frequency (e.g., 0.1, 1, 4, or 15 Hz).[4]

-

Continue acquiring images throughout the stimulation period and for a post-stimulation period to monitor fluorescence recovery, if any.

Chemical Stimulation (Alternative to Electrical Stimulation):

-

Instead of electrical stimulation, perfuse the slice with aCSF containing a high concentration of potassium chloride (e.g., 40 mM KCl) to induce depolarization and neurotransmitter release.[1]

-

Image the destaining of FFN200 puncta as described above.

Protocol 3: Data Analysis of FFN200 Destaining

This protocol outlines the steps for analyzing the acquired image series to quantify FFN200 release kinetics.

Software:

-

Image analysis software (e.g., ImageJ/Fiji, MATLAB with custom scripts)

Procedure:

-

Image Registration: Correct for any movement artifacts in the time-lapse image series.

-

Background Subtraction: For each time point, measure the average fluorescence intensity of a region devoid of puncta and subtract this value from the entire image to correct for background fluorescence.

-

Identification of Puncta: Identify individual FFN200 puncta (regions of interest, ROIs) for analysis.

-

Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of each punctum over time.

-

Baseline Rundown Correction: Correct for photobleaching or other sources of non-stimulus-evoked fluorescence decay by fitting a function (e.g., a single exponential) to the pre-stimulation baseline and subtracting this trend from the entire time course.

-

Quantification of Destaining:

-

Normalize the fluorescence intensity of each punctum to its pre-stimulation baseline.

-

Calculate the percentage of destaining for each punctum.

-

Fit the destaining curve with an appropriate function (e.g., a single exponential decay) to determine the time constant (τ) of release. The half-life (t1/2) can be calculated as τ * ln(2).

-

For frequency-dependent analysis, plot the destaining as a function of the number of stimulation pulses.[4]

-

Troubleshooting

-

Low FFN200 Signal:

-

Ensure proper slice health.

-

Increase the incubation time or concentration of FFN200, but be mindful of potential non-specific labeling.

-

-

High Background Fluorescence:

-

Ensure a thorough washout period after loading.

-

-

No Destaining Upon Stimulation:

-

Verify the functionality of the stimulating electrode and stimulator.

-

Confirm that the stimulation parameters are sufficient to evoke neurotransmitter release.

-

Check the viability of the brain slice.

-

Conclusion

This compound is a valuable tool for the high-resolution study of dopamine release kinetics. Its selectivity for VMAT2 and pH-independent fluorescence allow for precise measurements of exocytosis from individual dopaminergic terminals. The protocols provided herein offer a comprehensive guide for researchers to utilize FFN200 effectively in their studies of dopamine neurotransmission and its modulation.

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Two-Photon Microscopy Imaging of FFN200 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN200 dihydrochloride (B599025) is a fluorescent false neurotransmitter that serves as a selective substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] This property allows FFN200 to be actively transported into and accumulated within the synaptic vesicles of monoaminergic neurons, particularly dopaminergic neurons.[1][2] Upon neuronal stimulation, the release of FFN200 via exocytosis can be visualized and quantified using advanced imaging techniques such as two-photon microscopy. This enables the detailed study of neurotransmitter release dynamics, synaptic function, and the identification of functionally silent vesicle clusters.[1][3][6] These application notes provide a comprehensive guide to the use of FFN200 dihydrochloride for two-photon imaging of monoamine release from neuronal cultures and brain slices.

Quantitative Data Summary

The following tables summarize the key photophysical and experimental parameters of this compound for easy reference.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | 352 nm | [1][3][4][5] |

| Emission Maximum | 451 nm | [1][3][4][5] |

| Molecular Weight | 277.15 g/mol | [4] |

| Formula | C₁₁H₁₂N₂O₂·2HCl | [4] |

| Solubility | Soluble to 100 mM in water and DMSO | [4][7] |

| VMAT2 Michaelis Constant (Kₘ) | 13.7 ± 2.7 µM | [1] |

Table 2: Experimental Parameters for FFN200 Imaging in Brain Slices

| Parameter | Value | Reference |

| FFN200 Loading Concentration | 10 µM | [1] |

| Incubation Time | 30 minutes | [1] |

| Washout Time | 25 - 45 minutes | [6] |

| Stimulation for Destaining | Electrical (e.g., 15 Hz) or Chemical (e.g., 40 mM KCl) | [1] |

| Two-Photon Excitation Wavelength | ~740 nm (typical for blue fluorophores) | [8] |

Signaling Pathway and Experimental Workflow

VMAT2-Mediated Uptake and Release of FFN200

FFN200 enters the presynaptic terminal and is recognized by VMAT2 on the membrane of synaptic vesicles. The transporter actively pumps FFN200 into the vesicle lumen, where it accumulates. Upon arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This triggers the fusion of the synaptic vesicle with the presynaptic membrane, releasing FFN200 into the synaptic cleft. This process of exocytosis can be monitored by observing the decrease in fluorescence intensity (destaining) of FFN200-loaded terminals.

Experimental Workflow for Two-Photon Imaging

The following diagram outlines the key steps for preparing and imaging neuronal tissue with FFN200 using a two-photon microscope.

References

- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Two-photon imaging in living brain slices. | Semantic Scholar [semanticscholar.org]

Illuminating Dopamine Dynamics: A Guide to Combining FFN200 Dihydrochloride with GCaMP Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the concurrent use of FFN200 dihydrochloride (B599025), a fluorescent false neurotransmitter, and GCaMP, a genetically encoded calcium indicator, to investigate dopamine (B1211576) release and presynaptic calcium dynamics at the level of individual synapses. This powerful combination allows for the simultaneous visualization of vesicular exocytosis and the intracellular calcium transients that trigger it, offering unprecedented insights into the mechanisms of dopaminergic neurotransmission and its modulation.

Introduction to FFN200 and GCaMP

FFN200 is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2)[1][2][3][4]. Upon entering monoaminergic neurons, it is packaged into synaptic vesicles. Electrical or chemical stimulation triggers the fusion of these vesicles with the presynaptic membrane, leading to the release of FFN200 and a corresponding decrease in the fluorescence intensity at the release site (destaining)[1][5]. This provides a direct optical measure of exocytosis from individual presynaptic boutons. The excitation and emission maxima of FFN200 are 352 nm and 451 nm, respectively[1][3][4].

GCaMP is a family of genetically encoded calcium indicators (GECIs) that exhibit increased fluorescence upon binding to Ca²⁺[6][7][8]. By expressing GCaMP in specific neuronal populations, researchers can monitor intracellular calcium dynamics associated with neuronal activity, such as action potentials[6][8]. Different GCaMP variants offer a range of sensitivities and kinetics, allowing for the selection of the optimal sensor for a given experimental paradigm[6][8][9].

The combined use of FFN200 and GCaMP enables the direct correlation of presynaptic calcium influx with subsequent neurotransmitter release at single synapses, providing a powerful tool to study synaptic function, plasticity, and the effects of pharmacological agents.

Key Applications

-

Simultaneous imaging of dopamine release and presynaptic calcium transients.

-

Investigation of the heterogeneity of release probability among individual dopamine boutons[1][2].

-

Screening for drugs that modulate dopamine release or presynaptic calcium signaling.

-

Studying the mechanisms of synaptic plasticity in dopaminergic neurons.

-

Characterizing the functional impact of genetic manipulations on dopamine neurotransmission.

Quantitative Data Summary

The following tables summarize key quantitative parameters for FFN200 and its use in conjunction with GCaMP imaging, compiled from published studies.

| Parameter | Value | Reference |

| FFN200 VMAT2 Affinity (Km) | 13.7 ± 2.7 μM | [1] |

| FFN200 Excitation Maximum | 352 nm | [1][3][4] |

| FFN200 Emission Maximum | 451 nm | [1][3][4] |

| Experimental Parameter | Value | Conditions | Reference |

| Fraction of FFN200-releasing puncta | 15.5 ± 1.1% | 15 Hz stimulation in striatal slices from DAT-GCaMP3 mice | [1] |

| t₁/₂ of FFN200 destaining | 16.8 ± 1.9 s | 15 Hz stimulation in striatal slices from DAT-GCaMP3 mice | [1] |

| Fraction of destaining puncta with GCaMP3 signal | 85.2 ± 6.2% | 15 Hz stimulation | [1] |

| Fraction of non-destaining puncta with GCaMP3 signal | 65.0 ± 4.3% | 15 Hz stimulation | [1] |

| FFN200 release per pulse | Decreases with increasing stimulation frequency | 0.1 Hz to 15 Hz stimulation | [10] |

| Fraction of releasable vesicles exocytosed per single pulse | ~17% | 0.1 Hz stimulation | [10] |

Signaling Pathway and Experimental Workflow

Dopaminergic Presynaptic Terminal Signaling

The following diagram illustrates the key events at a dopaminergic presynaptic terminal leading to dopamine release, which are interrogated by FFN200 and GCaMP.

Caption: Signaling cascade at a dopaminergic presynaptic terminal.

Experimental Workflow for Combined FFN200 and GCaMP Imaging

This diagram outlines the major steps for conducting a simultaneous FFN200 and GCaMP imaging experiment.

Caption: Workflow for FFN200 and GCaMP imaging in brain slices.

Experimental Protocols

The following protocols are adapted from published methodologies for simultaneous imaging of FFN200 release and GCaMP signals in acute brain slices[1].

Materials

-

FFN200 dihydrochloride (e.g., Tocris, Cat. No. 5911)

-

Transgenic mice expressing Cre recombinase in dopamine neurons (e.g., DAT-IRES-Cre)

-

AAV encoding a Cre-dependent GCaMP variant (e.g., AAV-flex-GCaMP)

-

Artificial cerebrospinal fluid (aCSF)

-